molecular formula C28H24N2O6 B4927353 1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate

1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate

Cat. No. B4927353
M. Wt: 484.5 g/mol
InChI Key: ZXEJHFZXNIRMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, commonly known as NP-PA-Na, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is a derivative of phenoxyacetic acid and naphthalene, and its unique structure has made it a useful tool in studying biological processes and mechanisms.

Mechanism of Action

The mechanism of action of NP-PA-Na involves its ability to bind to proteins and enzymes through its propionylamino group, which forms hydrogen bonds with the amino acid residues of the target molecules. The nitrophenyl group acts as a fluorophore, allowing for the detection and imaging of the bound molecules.
Biochemical and Physiological Effects
NP-PA-Na has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms. It does not interfere with cell viability or proliferation and has no significant toxic effects. This makes it a safe and reliable tool for studying biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using NP-PA-Na in lab experiments include its high selectivity and sensitivity for binding to proteins and enzymes, its ability to detect and image target molecules with high resolution, and its minimal effects on cellular processes. However, the limitations of using NP-PA-Na include its high cost and the need for specialized equipment for its detection and imaging.

Future Directions

There are several future directions for the use of NP-PA-Na in scientific research. One potential application is in the development of new diagnostic tools for detecting and imaging diseases such as cancer. NP-PA-Na could also be used in the study of protein-protein interactions and the development of new drugs that target specific proteins and enzymes. Additionally, NP-PA-Na could be modified to improve its selectivity and sensitivity for binding to target molecules, making it an even more valuable tool for studying biological processes.

Synthesis Methods

The synthesis of NP-PA-Na involves several steps, starting with the reaction of 2-naphthol with phenoxyacetic acid in the presence of a dehydrating agent. The resulting compound is then reacted with propionyl chloride to form the propionyl derivative. Finally, the nitro group is introduced by reacting the propionyl derivative with nitric acid. The resulting product is purified and obtained as a yellow powder.

Scientific Research Applications

NP-PA-Na has been widely used in scientific research as a fluorescent probe for detecting and imaging proteins and enzymes. It has been shown to selectively bind to proteins and enzymes with high affinity, making it a valuable tool for studying their functions and interactions. Additionally, NP-PA-Na has been used in studying the mechanisms of various biological processes, including cell signaling and apoptosis.

properties

IUPAC Name

[1-[(3-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-10-8-11-21(17-20)30(33)34)27-23-14-7-6-9-19(23)15-16-24(27)36-26(32)18-35-22-12-4-3-5-13-22/h3-17,28H,2,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJHFZXNIRMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(3-Nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate

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